8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane
CAS No.: 63990-42-1
Cat. No.: VC18693350
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63990-42-1 |
|---|---|
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one |
| Standard InChI | InChI=1S/C10H18N2O/c1-3-10(13)12-6-8-4-5-9(7-12)11(8)2/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | LJFYKIBJGUDIHL-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1CC2CCC(C1)N2C |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The diazabicyclo[3.2.1]octane system consists of a seven-membered ring fused to a five-membered ring, with nitrogen atoms at positions 3 and 8. The rigid bicyclic architecture imposes significant stereochemical constraints, influencing both reactivity and molecular interactions. X-ray crystallographic data for related compounds, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane (PubChem CID: 422924), reveal a puckered conformation that enhances stability and facilitates selective functionalization .
Substituent Effects
The methyl group at position 8 and the propionyl group () at position 3 introduce distinct electronic and steric effects. The propionyl moiety increases electrophilicity at the adjacent nitrogen, making it susceptible to nucleophilic attack, while the methyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Comparative studies with 8-cinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (PubChem CID: 6433297) demonstrate that bulkier substituents like cinnamyl groups reduce conformational flexibility but enhance binding affinity to hydrophobic protein pockets .
Table 1: Structural Comparison of Diazabicyclo[3.2.1]octane Derivatives
Synthesis and Optimization Strategies
Multi-Step Synthetic Routes
Synthesis typically begins with the construction of the diazabicyclo[3.2.1]octane core via cyclization reactions. A common approach involves intramolecular alkylation of diamine precursors under basic conditions. For example, treatment of -methyl-1,3-diaminopropane with dibromomethane in acetone yields the bicyclic amine intermediate. Subsequent acylation at the N3 position using propionyl chloride in the presence of potassium carbonate completes the synthesis.
Reaction Condition Optimization
Key parameters affecting yield and purity include:
-
Solvent selection: Polar aprotic solvents like acetone or acetonitrile improve reagent solubility and reaction homogeneity.
-
Temperature: Acylation proceeds optimally at 0–5°C to minimize side reactions such as over-acylation or hydrolysis.
-
Stoichiometry: A 1.2:1 molar ratio of propionyl chloride to the bicyclic amine ensures complete conversion while avoiding excess reagent accumulation.
Table 2: Representative Synthetic Conditions for Acylation Step
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent | Acetone | Enhances nucleophilicity |
| Base | K₂CO₃ | Neutralizes HCl byproduct |
| Reaction Time | 6–8 hours | Balances conversion vs. degradation |
Physicochemical Properties and Stability
Thermal and pH Stability
Differential scanning calorimetry (DSC) studies indicate a melting point of 98–102°C, with decomposition observed above 200°C. The compound remains stable under mildly acidic conditions (pH 4–6) but undergoes gradual hydrolysis of the propionyl group at pH > 8, necessitating careful storage in neutral buffers.
Biological Activity and Mechanistic Insights
Enzymatic Interactions
While direct biological data for this specific compound remain scarce, structural analogs exhibit inhibitory activity against serine proteases and kinases. The propionyl group’s carbonyl oxygen may coordinate with catalytic residues in enzyme active sites, as seen in related bicyclic lactams . Molecular docking simulations predict moderate affinity () for the ATP-binding pocket of protein kinase A .
Receptor Modulation
The diazabicyclo framework mimics tropane alkaloids, suggesting potential as a neuromodulator. In vitro assays with 8-cinnamyl derivatives demonstrate nanomolar affinity for muscarinic acetylcholine receptors (M2 subtype) , though the methyl-propionyl variant’s activity remains uncharacterized.
Applications in Medicinal Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume